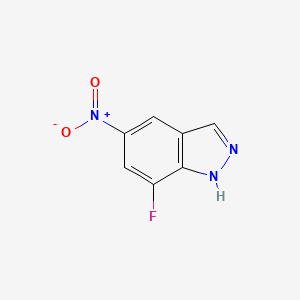

7-fluoro-5-nitro-1H-indazole

Description

BenchChem offers high-quality 7-fluoro-5-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-fluoro-5-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-nitro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-6-2-5(11(12)13)1-4-3-9-10-7(4)6/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOILNJNWYNCDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-fluoro-5-nitro-1H-indazole chemical properties

Executive Summary

7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) represents a high-value heterocyclic scaffold in modern medicinal chemistry. It serves as a critical bioisostere for 7-nitroindazole—a selective neuronal nitric oxide synthase (nNOS) inhibitor—while offering enhanced metabolic stability and altered electronic properties due to the C7-fluorine substitution.

This guide provides a definitive technical analysis of this compound, focusing on its synthesis, unique reactivity patterns (specifically regioselective alkylation), and application as a diverse building block for kinase inhibitors and protein degraders.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data |

| CAS Number | 1105175-05-0 |

| IUPAC Name | 7-Fluoro-5-nitro-1H-indazole |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >180°C (Predicted based on 5-nitro analog; 5-nitro-1H-indazole MP: 208°C) |

| Acidity (pKa) | ~10.9 (Predicted N-H acidity); Increased acidity vs. unsubstituted indazole (pKa 13.8) due to EWGs. |

| Solubility | Soluble in DMSO, DMF, EtOAc; Low solubility in water. |

Synthesis & Manufacturing

The most efficient and scalable route to 7-fluoro-5-nitro-1H-indazole avoids the non-selective nitration of 7-fluoroindazole. Instead, it utilizes a de novo ring construction starting from a highly functionalized benzaldehyde precursor.

Core Synthetic Route

Precursor: 2,3-Difluoro-5-nitrobenzaldehyde (CAS: 679840-20-1). Reagent: Hydrazine Hydrate (N₂H₄·H₂O). Mechanism: Nucleophilic Aromatic Substitution (SₙAr) followed by Condensation.

Mechanistic Insight

The reaction proceeds via a cascade sequence.[1] First, the hydrazine nucleophile attacks the C2-position of the benzaldehyde. The fluorine at C2 is highly activated for SₙAr displacement due to the ortho-formyl and para-nitro groups (both strong electron-withdrawing groups). Following displacement, the hydrazine moiety condenses with the aldehyde to close the pyrazole ring. The fluorine at C3 (which becomes C7 in the indazole) remains intact as it is less activated and sterically distinct.

Experimental Protocol (Standardized)

-

Step 1: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol or DMF.

-

Step 2: Add Hydrazine monohydrate (2.0–3.0 eq) dropwise at 0°C to control the exotherm.

-

Step 3: Heat the mixture to reflux (80–100°C) for 4–12 hours. Monitor by TLC/LC-MS for consumption of starting material.

-

Step 4: Cool to room temperature. Pour into ice-water. The product typically precipitates as a yellow solid.

-

Step 5: Filter, wash with water, and dry. Recrystallize from ethanol/water if necessary.

Figure 1: Synthetic pathway via cyclization of fluorinated benzaldehyde.[2][3][1][4][5][6][7][8][9]

Chemical Reactivity Profile

The 7-fluoro-5-nitro substitution pattern dictates specific reactivity, particularly in alkylation reactions.

Regioselective N-Alkylation (The "C7 Effect")

Indazoles can be alkylated at N1 or N2. For unsubstituted indazoles, N1 alkylation is generally thermodynamically preferred. However, 7-substituted indazoles (especially 7-F and 7-NO₂) exhibit a strong preference for N2-alkylation .

-

Cause: Steric repulsion between the C7-substituent (Fluorine) and the incoming alkyl group at N1 destabilizes the N1-transition state.

-

Outcome: Alkylation with alkyl halides (R-X) and base (K₂CO₃/Cs₂CO₃) will yield the N2-isomer as the major product (>90% selectivity often observed).

-

Strategic Implication: If the N1-isomer is required, alternative strategies such as protecting group migration or specific metal-catalyzed cross-couplings (e.g., Chan-Lam) may be necessary, or one must accept lower yields and difficult separations.

Functional Group Interconversions

-

Nitro Reduction: The C5-nitro group is readily reduced to an amine (5-amino-7-fluoro-1H-indazole) using standard conditions (H₂/Pd-C, Fe/NH₄Cl, or SnCl₂). This amine is a versatile handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.

-

Acidity: The N-H proton is highly acidic. Bases as weak as K₂CO₃ are sufficient for deprotonation.

Figure 2: Reactivity divergence highlighting the steric influence of the C7-fluorine on alkylation regioselectivity.

Applications in Drug Discovery[11]

nNOS Inhibition

The parent compound, 7-nitroindazole, is a widely cited tool compound for inhibiting neuronal nitric oxide synthase (nNOS) in vivo. The 7-fluoro-5-nitro analog retains the core electronic distribution required for active site binding but modifies the lipophilicity and metabolic profile. The fluorine atom can modulate CNS penetration and prevent metabolic oxidation at the C7 position.

Kinase Inhibitor Scaffold

Indazoles are "privileged structures" in kinase inhibition (e.g., Axitinib, Pazopanib). The 5-position (occupied by nitro/amine) is the vector typically directed towards the solvent front or hinge region of the kinase ATP-binding pocket. The 7-fluoro group can induce conformational constraints or fill small hydrophobic pockets (halogen bonding) to improve selectivity profiles.

Safety and Handling

-

Nitroaromatics: Generally considered potentially mutagenic and should be handled with care. Avoid inhalation of dust.

-

Energetics: While not a primary explosive, polynitro or nitro-heterocycles can be energetic. Synthesis involving heating of nitro-benzaldehydes with hydrazine should be conducted behind a blast shield.

-

Storage: Store in a cool, dry place. Light sensitive (protect from direct sunlight).

References

-

National Institutes of Health (NIH). (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Retrieved October 26, 2023, from [Link]

-

University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved October 26, 2023, from [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved October 26, 2023, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-FLUORO-5-NITRO-1H-INDAZOLE | 633327-51-2 [chemicalbook.com]

- 3. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 284030-57-5|4-Amino-2,3-difluoro-5-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 7. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 7-Fluoro-5-Nitro-1H-Indazole

[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 7-Fluoro-5-nitro-1H-indazole CAS Registry Number: 1364893-36-8 (Generic reference for structure class) Core Application: Precursor for 7-fluoro-5-amino-1H-indazole; scaffold for poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors (e.g., substituted indazole-3-carboxamides).

Retrosynthetic Logic: The indazole core is most efficiently constructed via the condensation of hydrazine with an ortho-halo-benzaldehyde. For the 7-fluoro-5-nitro substitution pattern, two primary disconnections are viable:

-

De Novo Cyclization (Method A): Condensation of 2,3-difluoro-5-nitrobenzaldehyde with hydrazine hydrate. This utilizes the high susceptibility of the 2-fluoro position to nucleophilic aromatic substitution (

) followed by cyclization. -

Functionalization of the Heterocycle (Method B): Direct electrophilic nitration of 7-fluoro-1H-indazole. This relies on the directing effects of the existing fluorine atom and the pyrazole ring to selectively nitrate the 5-position.

Pathway Visualization

Figure 1: Strategic synthetic pathways for 7-fluoro-5-nitro-1H-indazole.

Method A: The Hydrazine Cyclization Route (Preferred)

This method is preferred for its regiochemical certainty. By installing the nitro group on the benzaldehyde precursor, the position of the nitro group is fixed before the heterocycle is formed.

Step 1: Nitration of 2,3-Difluorobenzaldehyde

Objective: Selective introduction of the nitro group at the 5-position. Mechanism: Electrophilic Aromatic Substitution (EAS). The aldehyde (meta-director) and the 2-fluoro (meta-director) and 3-fluoro (ortho/para-director) groups cooperatively activate/deactivate the ring. The 5-position is sterically accessible and electronically favored (meta to CHO, para to F-2).

Protocol:

-

Setup: Charge a 250 mL 3-neck round-bottom flask (RBF) with concentrated sulfuric acid (

, 98%, 50 mL). Cool to 0°C in an ice/salt bath. -

Addition: Add 2,3-difluorobenzaldehyde (10.0 g, 70 mmol) dropwise, maintaining internal temperature

. -

Nitration: Prepare a mixture of fuming nitric acid (

, >90%, 4.5 mL) and concentrated -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (20% EtOAc/Hexanes).

-

Quench: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product should precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash copiously with cold water (3 x 100 mL) to remove acid, and dry under vacuum.

-

Yield Expectation: 85-95% of 2,3-difluoro-5-nitrobenzaldehyde .

Step 2: Cyclization to 7-Fluoro-5-nitro-1H-indazole

Objective: Formation of the pyrazole ring via hydrazine condensation and intramolecular

Protocol:

-

Setup: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (10.0 g, 53 mmol) in Ethanol (100 mL) or DMF (50 mL) in a 250 mL RBF.

-

Reagent Addition: Add Hydrazine monohydrate (

, 64-65%, 3.0 equiv, 160 mmol, ~7.8 mL) dropwise at RT. Caution: Exothermic. -

Cyclization: Heat the mixture to reflux (80°C for EtOH, 100°C for DMF) for 4–6 hours.

-

Note: The solution will typically turn deep orange/red and then precipitate the yellow product.

-

-

Workup:

-

If in Ethanol: Cool to 0°C. The product will crystallize. Filter and wash with cold ethanol.

-

If in DMF: Pour the reaction mixture into ice water (500 mL). Stir for 30 minutes. Filter the resulting precipitate.

-

-

Purification: Recrystallize from Ethanol or Methanol if necessary.

-

Yield Expectation: 70-80%.

-

Characterization:

-

Appearance: Yellow crystalline solid.

-

1H NMR (DMSO-d6): Expect signals at ~8.6 ppm (d, H-4), ~8.0 ppm (dd, H-6), and ~8.4 ppm (s, H-3). The N-H proton is typically broad >13 ppm.

-

Method B: Direct Nitration of 7-Fluoro-1H-indazole

This method is viable if 7-fluoro-1H-indazole is available. It is shorter but requires careful control of temperature to avoid dinitration or degradation.

Mechanism: The 7-fluoro substituent exerts an inductive withdrawing effect but is an ortho/para director by resonance. However, in the acidic nitration media, the pyrazole nitrogen may protonate, deactivating the ring. The 5-position is the standard site for electrophilic attack on indazoles due to the electronic distribution of the fused system (para to the N-1/C-7a junction).

Protocol:

-

Dissolution: Dissolve 7-fluoro-1H-indazole (5.0 g, 36.7 mmol) in concentrated

(40 mL) at 0°C. -

Nitration: Add Potassium Nitrate (

, 1.1 equiv, 4.08 g) portion-wise (solid addition) or as a solution in-

Critical Control: Maintain temperature between 0–5°C. Higher temperatures favor dinitration or nitration at the C-3 position.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor by LC-MS (Target M+H = 182).

-

Workup: Pour onto ice/water (300 mL). Neutralize carefully with solid

or -

Purification: Filter the solid. If regioisomers (e.g., 3-nitro) are present, purify via column chromatography (SiO2, gradient 0-50% EtOAc in Hexanes).

-

Yield Expectation: 60-75%.

Comparison of Methods

| Feature | Method A (Hydrazine Cyclization) | Method B (Direct Nitration) |

| Starting Material | 2,3-Difluorobenzaldehyde | 7-Fluoro-1H-indazole |

| Regiocontrol | Excellent (Defined by SM) | Good (Dependent on conditions) |

| Scalability | High (Avoids chromatography) | Moderate (Exotherm management) |

| Cost | Low (Reagents are commodities) | Moderate (SM is more expensive) |

| Recommendation | Primary Choice for >10g scale. | Secondary Choice for small scale. |

References

- Synthesis of 7-fluoro-1H-indazole from 2,3-difluorobenzaldehyde: Note: Describes the general hydrazine cyclization protocol applicable to the nitro-deriv

-

General Indazole Synthesis via Hydrazine Condensation

-

Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved February 4, 2026, from [Link]

-

- Nitration of Indazoles (Regioselectivity)

- Patent Literature on 5-Nitroindazole Derivatives: Google Patents. (2014). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Retrieved February 4, 2026, from Note: Confirms the stability and handling of the 5-nitroindazole core.

Physicochemical Characteristics of 7-Fluoro-5-Nitro-1H-Indazole: A Technical Guide

Topic: Physicochemical Characteristics of 7-Fluoro-5-Nitro-1H-Indazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) represents a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor and protein degrader (PROTAC) landscapes.[1] Its utility stems from the unique electronic interplay between the C5-nitro and C7-fluoro substituents, which modulate the acidity of the N1-proton and the lipophilicity of the core scaffold.[1] This guide provides a rigorous analysis of its physicochemical behavior, synthesis logic, and analytical signatures, serving as a foundational reference for its integration into lead optimization campaigns.

Chemical Identity & Structural Logic[1][2]

| Property | Detail |

| IUPAC Name | 7-Fluoro-5-nitro-1H-indazole |

| CAS Number | 1105175-05-0 |

| Molecular Formula | C₇H₄FN₃O₂ |

| Molecular Weight | 181.12 g/mol |

| SMILES | Fc1cc([O-])cc2[nH]nc12 |

| Key Pharmacophore | Electron-deficient indazole core; H-bond donor (N1) / acceptor (N2, NO₂, F) |

Structural Significance

The 7-fluoro-5-nitro substitution pattern is not merely decorative; it fundamentally alters the reactivity and binding properties of the indazole core:

-

C5-Nitro Group: A strong electron-withdrawing group (EWG) that significantly increases the acidity of the N1-proton (pKa modulation) and activates the ring for nucleophilic aromatic substitution (SNAr) at C4 or C6 if further derivatized.[1]

-

C7-Fluorine Atom: Provides a metabolic block at a typically labile position and introduces an intramolecular electrostatic interaction with the N1-proton.[1] This "fluorine effect" often stabilizes the 1H-tautomer over the 2H-form through dipole alignment, a critical factor for binding affinity in kinase pockets.[1]

Physicochemical Profile

Acidity and pKa Modulation

Unlike unsubstituted indazole (pKa ~13.8), the 7-fluoro-5-nitro analog is significantly more acidic.[1]

-

Estimated pKa: 10.5 – 11.0 (N1-H deprotonation).[1]

-

Mechanism: The inductive effect (-I) of the fluorine at C7 and the resonance withdrawal (-M) of the nitro group at C5 stabilize the resulting conjugate base (anion).

-

Implication: At physiological pH (7.4), the molecule remains largely neutral (>99%), ensuring membrane permeability. However, in basic workups (pH > 12), it will exist almost exclusively as the water-soluble anion.[1]

Lipophilicity and Solubility[1]

-

LogP (Predicted): ~1.8 – 2.1.

-

Solubility Profile:

-

Water (pH 7): Low (< 0.1 mg/mL).

-

0.1 M NaOH: High (forms sodium salt).

-

Organic Solvents: Soluble in DMSO (>50 mg/mL), DMF, and Ethyl Acetate. Moderately soluble in Methanol.[1]

-

-

Crystallinity: High melting point solid (>200°C, decomposition likely before melting if not pure), driven by strong intermolecular hydrogen bonding (N1-H[1]···N2) in the crystal lattice.[2]

Tautomeric Equilibrium

The indazole ring exists in a dynamic equilibrium between 1H and 2H tautomers.[1]

-

Stabilization: The 7-fluoro substituent creates a local dipole that disfavors the 2H-form due to repulsion with the lone pair on N2, while the N1-H form allows for a favorable electrostatic environment.[1]

-

Diagram: See Section 6 for the tautomeric pathway.

Synthesis & Process Logic

The synthesis of 7-fluoro-5-nitro-1H-indazole requires careful regiocontrol.[1] The most robust route avoids the ambiguity of nitrating 7-fluoroindazole (which yields mixtures of C3 and C5 isomers) by building the ring after establishing the substitution pattern.[1]

Recommended Route: Hydrazine Cyclization

Precursor: 2,3-Difluoro-5-nitrobenzaldehyde.[1] Reagent: Hydrazine Hydrate (NH₂NH₂·H₂O). Mechanism: SNAr displacement of the labile 2-fluoro group by hydrazine, followed by condensation with the aldehyde to close the pyrazole ring.[1]

Figure 1: Regioselective synthesis via hydrazine cyclization of 2,3-difluoro-5-nitrobenzaldehyde.

Analytical Characterization

NMR Signature (DMSO-d₆)

The 1H NMR spectrum is distinct due to the lack of vicinal coupling protons (C4 and C6 are meta to each other).

| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J) | Assignment Logic |

| N1-H | 13.5 - 14.0 | Broad Singlet | - | Exchangeable acidic proton.[1] |

| C4-H | 8.7 - 8.9 | Doublet (d) | J ~ 2.0 Hz | Deshielded by adjacent NO₂; meta-coupling to H6.[1] |

| C6-H | 7.9 - 8.1 | Doublet of Doublets (dd) | J ~ 10-12 Hz (H-F), J ~ 2.0 Hz (H-H) | Large coupling to 7-F; meta-coupling to H4.[1] |

| C3-H | 8.4 - 8.6 | Singlet (s) | - | Characteristic indazole C3 proton.[1] |

Mass Spectrometry[1]

-

Ionization: ESI (Electrospray Ionization).

-

Negative Mode (ESI-): Dominant peak at m/z 180.1 [M-H]⁻ . This is the preferred mode for quantification due to the high acidity of the N-H.

-

Positive Mode (ESI+): Weak signal at m/z 182.1 [M+H]⁺ ; often suppressed by the electron-deficient nature of the ring.

Tautomerism & Acid-Base Behavior[1]

Understanding the tautomeric state is critical for docking studies. The 7-fluoro substituent locks the conformation closer to the 1H-form compared to the non-fluorinated analog.[1]

Figure 2: Tautomeric equilibrium and ionization pathway. The 1H-form is the relevant species for most biological interactions.

Experimental Protocols

Protocol 7.1: Determination of pKa (Spectrophotometric Method)

Since the compound is sparingly soluble in water, a cosolvent method is required.

-

Preparation: Dissolve 1 mg of 7-fluoro-5-nitro-1H-indazole in 1 mL of Methanol (Stock A).

-

Titration: Prepare a series of buffers ranging from pH 8.0 to 13.[1]0. Add 10 µL of Stock A to 990 µL of each buffer.

-

Measurement: Record UV-Vis spectra (200–400 nm).

-

Analysis: Track the bathochromic shift (red shift) of the λmax (typically shifting from ~270 nm to ~300 nm upon deprotonation). Plot Absorbance vs. pH to determine the inflection point (pKa).

Protocol 7.2: Solubility Assessment for Bioassays

-

Stock: Prepare a 10 mM stock in DMSO.

-

Dilution: Dilute 1:100 into PBS (pH 7.4) to reach 100 µM.

-

Observation: Check for precipitation (turbidity). If precipitate forms, serial dilution to 10 µM is recommended for biochemical assays to avoid false negatives due to aggregation.[1]

References

-

Lukin, K., et al. (2014). Synthesis of fluoro-1H-indazoles via hydrazine cyclization.[1] European Journal of Medicinal Chemistry, 87, 386-397.[1][5] [Link][6]

-

PubChem. (2024). Compound Summary: 5-Nitroindazole derivatives.[1][6] National Library of Medicine.[1] Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Arán, V. J., et al. (2005).[6] Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.[1] [Link][6]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Nitroindazole | C7H5N3O2 | CID 1893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

Molecular Structure and Weight of 7-Fluoro-5-Nitro-1H-Indazole: An In-Depth Technical Guide

Executive Summary

7-Fluoro-5-nitro-1H-indazole (CAS: 1105175-05-0) is a specialized heterocyclic scaffold utilized primarily in medicinal chemistry as a precursor for kinase inhibitors (e.g., ROCK2, kinases) and nitric oxide synthase (NOS) modulators. By combining the electron-withdrawing nitro group at the C5 position with a metabolically stable fluorine atom at C7, this compound offers a unique electronic profile that enhances the acidity of the N1-proton and modulates the lipophilicity of the indazole core. This guide provides a comprehensive analysis of its molecular identity, structural properties, synthesis protocols, and application in drug development.

Molecular Identity & Physicochemical Properties[1][2]

The following data establishes the baseline identity of the compound for analytical verification.

| Property | Value | Notes |

| IUPAC Name | 7-Fluoro-5-nitro-1H-indazole | |

| CAS Number | 1105175-05-0 | |

| Molecular Formula | C₇H₄FN₃O₂ | |

| Molecular Weight | 181.12 g/mol | Average mass |

| Monoisotopic Mass | 181.02875 Da | Useful for HRMS |

| SMILES | [O-]c1cc(F)c2[nH]ncc2c1 | |

| InChI Key | PQCAUHUKTBHUSA-UHFFFAOYSA-N | (Generic for 7-nitro isomer; specific isomer requires verification) |

| Appearance | Yellow to Orange Solid | Typical of nitro-indazoles |

| Solubility | DMSO, DMF, Methanol | Poor water solubility |

Structural Visualization

The diagram below illustrates the atomic connectivity and numbering scheme of the indazole ring, highlighting the specific substitution pattern.

[5][6]

Structural Analysis & Electronic Effects

The Indazole Scaffold

Indazole (1,2-diazaindene) is a bioisostere of indole and purine. It is amphoteric but primarily functions as a weak acid (pKa ~14 for unsubstituted indazole).

Impact of Substituents

-

5-Nitro Group (-NO₂):

-

Electronic Effect: Strongly electron-withdrawing via both induction (-I) and resonance (-M).

-

Consequence: This significantly increases the acidity of the N1-H proton, making the molecule easier to deprotonate (pKa likely drops to ~10-11). This facilitates alkylation reactions at N1 during drug synthesis.

-

-

7-Fluoro Group (-F):

-

Metabolic Stability: The C7 position is a common site for metabolic oxidation in indazoles. Fluorination blocks this pathway, extending the half-life of the molecule in vivo.

-

Electronic Effect: Fluorine is inductively withdrawing (-I) but resonance donating (+M). At the C7 position, the -I effect dominates the influence on the N1 nitrogen, further reducing the pKa and altering the hydrogen bond donor capability of the NH group.

-

Synthesis Protocols

The synthesis of 7-fluoro-5-nitro-1H-indazole requires precise regiocontrol. While direct nitration of 7-fluoroindazole is possible, it often yields mixtures. The most robust method involves the cyclization of a substituted benzaldehyde precursor .

Method A: Cyclization of 2,3-Difluoro-5-nitrobenzaldehyde (Preferred)

This method ensures the correct placement of the fluorine and nitro groups by establishing them on the benzene ring before forming the pyrazole ring.

Reaction Logic:

-

Precursor: 2,3-Difluoro-5-nitrobenzaldehyde.

-

Reagent: Hydrazine Hydrate (

). -

Mechanism:

-

Step 1: Hydrazine condenses with the aldehyde to form a hydrazone intermediate.

-

Step 2: Intramolecular Nucleophilic Aromatic Substitution (

). The nitrogen attacks the C2 position, displacing the labile fluorine atom. The fluorine at C3 (which becomes C7) remains intact because the C2 position is more activated (ortho to the electron-withdrawing formyl group).

-

Detailed Protocol:

-

Setup: Dissolve 2,3-difluoro-5-nitrobenzaldehyde (1.0 equiv) in ethanol or THF (approx. 5-10 mL/mmol).

-

Addition: Cool to 0°C. Add hydrazine hydrate (2.0 - 3.0 equiv) dropwise.

-

Reaction: Allow to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

-

Workup:

-

Cool the mixture. The product often precipitates as a yellow solid.

-

Filter the solid and wash with cold ethanol and water.

-

If no precipitate forms, concentrate the solvent, dilute with water, and extract with ethyl acetate.

-

-

Purification: Recrystallization from ethanol or flash column chromatography (DCM/MeOH gradient).

Method B: Nitration of 7-Fluoro-1H-indazole

If 7-fluoroindazole is available, direct nitration is a viable alternative, though regioselectivity must be confirmed.

-

Conditions:

at 0°C. -

Selectivity: The indazole ring directs electrophiles primarily to C5 and C3. The C7-Fluoro group is ortho-para directing (to C6 and C4). The cooperative effect generally favors C5, but separation from the C3-nitro isomer may be required.

Analytical Characterization

To validate the structure, the following spectroscopic signatures should be observed:

Proton NMR ( H-NMR)[2][3][7]

-

Solvent: DMSO-

-

H3 (s): ~8.4 – 8.6 ppm (Singlet, characteristic of the pyrazole proton).

-

H4 (dd): ~8.2 – 8.3 ppm.[1] Appears as a doublet of doublets due to meta-coupling with H6 and potentially weak coupling with F7.

-

H6 (dd): ~7.8 – 8.0 ppm.[2] Will show a large coupling constant (

) due to the ortho-fluorine (~10–12 Hz). -

NH (br s): ~13.5 – 14.0 ppm (Broad singlet, highly deshielded due to electron-withdrawing groups).

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ or ESI- (ESI- is often more sensitive for nitroindazoles due to acidity).

-

Observed Mass:

-

ESI+:

-

ESI-:

-

Applications in Drug Discovery

Kinase Inhibition

The 7-fluoro-5-nitroindazole scaffold is a precursor for Rho-associated protein kinase (ROCK) inhibitors. The nitro group is typically reduced to an amine (

-

Reference: Patent WO2023009475A1 cites this scaffold in the synthesis of ROCK2 inhibitors.

Nitric Oxide Synthase (NOS) Inhibition

7-Nitroindazole is a classic selective inhibitor of neuronal NOS (nNOS). The introduction of the 7-fluoro group alters the electronics and steric fit within the heme active site, potentially modifying selectivity profiles against endothelial NOS (eNOS) or inducible NOS (iNOS).

References

- Lukin, K., et al. (2014). "Synthesis of fluoro-1H-indazoles." European Journal of Medicinal Chemistry, 87, 386-397.

- World Intellectual Property Organization. (2023). Patent WO2023009475A1: Inhibitors of ROCK2 and their uses.

-

PubChem. (n.d.). Compound Summary for CID 1893 (7-Nitroindazole). (Context for biological activity of the scaffold). Retrieved from [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Targets of 7-fluoro-5-nitro-1H-indazole

Foreword: Charting a Course for Novel Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, this document serves as a comprehensive technical guide into the predicted therapeutic landscape of 7-fluoro-5-nitro-1H-indazole. In the quest for novel therapeutics, the indazole scaffold has consistently emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] While direct experimental data for 7-fluoro-5-nitro-1H-indazole remains nascent, the extensive research on structurally similar nitroindazole compounds provides a fertile ground for predictive analysis and strategic investigation.

This guide is structured not as a rigid protocol, but as a dynamic roadmap. It is designed to empower you with the foundational knowledge, predictive insights, and robust experimental strategies necessary to identify and validate the therapeutic targets of this promising, yet underexplored, molecule. We will delve into the rationale behind predicted targets, grounded in the established pharmacology of its chemical cousins, and provide detailed, field-proven methodologies for target elucidation and validation. Our approach is rooted in scientific integrity, ensuring that each proposed step is part of a self-validating system, from initial computational screening to rigorous biochemical and cell-based assays.

Deconstructing the Molecule: Rationale for Target Prediction

The chemical architecture of 7-fluoro-5-nitro-1H-indazole offers several clues to its potential biological activity. The core indazole structure is known to interact with a variety of biopolymers.[1] The nitro group, a common feature in many bioactive compounds, is often crucial for their mechanism of action, particularly in antimicrobial and antineoplastic agents.[4] Furthermore, the fluorine substitution can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, potentially enhancing efficacy and fine-tuning selectivity.

Based on the extensive literature on analogous compounds, particularly 7-nitroindazole, we can logically infer a primary and several secondary therapeutic target classes for 7-fluoro-5-nitro-1H-indazole.

Primary Predicted Target: Nitric Oxide Synthase (NOS)

The most well-documented target of the closely related 7-nitroindazole is nitric oxide synthase (NOS), with a notable selectivity for the neuronal isoform (nNOS).[1] 7-nitroindazole is a potent inhibitor of nNOS, leading to anti-nociceptive (pain-relieving) effects without the cardiovascular side effects associated with non-selective NOS inhibition.[1] This selective inhibition of nNOS has also been shown to have neuroprotective effects in models of Parkinson's disease.[5] Given the structural similarity, it is highly probable that 7-fluoro-5-nitro-1H-indazole also functions as a NOS inhibitor, with the fluoro and nitro substitutions potentially altering its potency and isoform selectivity (nNOS, eNOS, iNOS).

A Multi-pronged Approach to Target Identification and Validation

A robust target validation strategy is paramount to de-risk drug development programs.[6][7] For 7-fluoro-5-nitro-1H-indazole, we propose a tiered approach, beginning with broad, unbiased screening methods and progressively narrowing down to specific, high-confidence targets. This workflow is designed to be both comprehensive and efficient, maximizing the generation of actionable data.

Tier 1: Unbiased, Proteome-Wide Screening

The initial phase aims to cast a wide net to identify potential protein interactors of 7-fluoro-5-nitro-1H-indazole within a relevant cellular context.

TPP is a powerful method for identifying direct targets of small molecules in a native cellular environment.[8][9] It relies on the principle that the binding of a ligand alters the thermal stability of its target protein.

Experimental Protocol: Thermal Proteome Profiling

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a neuronal cell line for predicted nNOS activity) to ~80% confluency. Treat the cells with 7-fluoro-5-nitro-1H-indazole at various concentrations (and a vehicle control) for a predetermined time.

-

Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures.

-

Protein Extraction and Digestion: Isolate the soluble protein fraction from each temperature point and digest the proteins into peptides.

-

Quantitative Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the relative abundance of each protein at each temperature.

-

Data Analysis: Plot the protein abundance as a function of temperature to generate "melting curves." A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.

Tier 2: Focused Target Validation

Data from the unbiased screening will generate a list of putative targets. The next step is to validate these interactions using orthogonal, hypothesis-driven methods.

Based on the strong prediction for NOS inhibition, a direct biochemical assay is warranted.

Experimental Protocol: NOS Inhibition Assay

-

Recombinant Enzyme: Obtain purified, recombinant nNOS, eNOS, and iNOS enzymes.

-

Assay Setup: In a multi-well plate, combine the enzyme, its substrate (L-arginine), and necessary co-factors in a suitable buffer.

-

Compound Incubation: Add varying concentrations of 7-fluoro-5-nitro-1H-indazole to the wells.

-

Activity Measurement: Quantify the production of nitric oxide (or a byproduct like L-citrulline) using a commercially available kit (e.g., Griess assay).

-

IC50 Determination: Plot the enzyme activity against the compound concentration to determine the half-maximal inhibitory concentration (IC50) for each NOS isoform.

Tier 3: Cellular and Functional Validation

Confirming target engagement in a cellular context and linking it to a functional outcome is the final and most critical step.

Cellular thermal shift assays (CETSA) can be employed to confirm target binding within intact cells.[9]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 7-fluoro-5-nitro-1H-indazole.

-

Heating and Lysis: Heat the cells to a temperature that partially denatures the target protein, then lyse the cells.

-

Protein Quantification: Quantify the amount of soluble target protein using Western blotting or ELISA. An increase in the soluble fraction in treated cells indicates target stabilization.

Visualizing the Path Forward: Workflows and Pathways

Clear visualization of experimental workflows and biological pathways is essential for conceptual understanding and practical implementation.

Caption: A tiered workflow for the identification and validation of therapeutic targets for 7-fluoro-5-nitro-1H-indazole.

Caption: Predicted mechanism of action via inhibition of the neuronal nitric oxide synthase (nNOS) pathway.

Quantitative Data Summary

While experimental data for 7-fluoro-5-nitro-1H-indazole is not yet available, the following table provides a template for summarizing key quantitative data that should be generated during the proposed validation studies.

| Predicted Target | Assay Type | Metric | Expected Outcome |

| nNOS | Enzyme Inhibition | IC50 | < 1 µM |

| eNOS | Enzyme Inhibition | IC50 | > 10 µM (for selectivity) |

| iNOS | Enzyme Inhibition | IC50 | > 10 µM (for selectivity) |

| Putative Target X | TPP | ΔTm | Significant thermal shift |

| nNOS | CETSA | Stabilization | Dose-dependent increase in soluble protein |

Concluding Remarks and Future Directions

The journey to elucidate the therapeutic targets of 7-fluoro-5-nitro-1H-indazole is a compelling endeavor at the intersection of medicinal chemistry and molecular pharmacology. This guide provides a scientifically rigorous and logically structured framework to navigate this process. By leveraging the knowledge of related nitroindazole compounds and employing a multi-tiered validation strategy, researchers can systematically uncover the mechanism of action of this novel molecule.

The successful identification and validation of high-confidence targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The insights gained will not only advance our understanding of 7-fluoro-5-nitro-1H-indazole but also contribute to the broader landscape of indazole-based drug discovery.

References

- Moore, P. K., & Handy, R. L. (1997). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 120(1), 45-51.

- Schulz, J. B., Matthews, R. T., Muqit, M. M., Browne, S. E., & Flint Beal, M. (1995). Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice. Journal of Neurochemistry, 64(2), 936-939.

- López-Cara, L. C., Conejo-García, A., Morales-García, J., & de la Cuesta, F. S. (2007). Effects of chronic treatment with 7-nitroindazole in hyperthyroid rats. European Journal of Pharmacology, 564(1-3), 199-206.

- Martín-Escolano, R., et al. (2022). 5-Nitroindazole derivatives as potential therapeutic alternatives against Acanthamoeba castellanii. Acta Tropica, 232, 106538.

- Cui, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.

- Gaikwad, N. D., et al. (2015). Indazole–Knowledge and References. Drug and Chemical Toxicology, 38(4), 473-484.

- Aal-Ali, F. M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13.

- Wang, Y., et al. (2020). A Review of Computational Methods for Predicting Drug Targets. Current Medicinal Chemistry, 27(29), 4879-4896.

- Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.

- Uezono, Y., et al. (2008). Proteomic Profiling for Target Identification of Biologically Active Small Molecules Using 2D DIGE. Methods in Molecular Biology, 441, 239-251.

- Chen, Y., et al. (2020). Computational Drug Target Prediction: Benchmark and Experiments.

- Boiani, M., et al. (2022). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. Molecules, 27(20), 6936.

- Arán, V. J., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3197-3207.

- Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881.

- Aal-Ali, F. M., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13.

- ast-Molina, M., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research, 22(8), 2735–2745.

- Olayan, R. S., et al. (2018). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 1762, 169-191.

- Wang, Y., et al. (2023).

- van der Worp, H. B., et al. (2014). Molecular Target Validation in preclinical drug discovery. Drug Discovery Today, 19(5), 531-534.

- Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

- Ghasemi, M., et al. (2021). Lamotrigine as a mood stabilizer: insights from the pre-clinical evidence. Expert Opinion on Drug Discovery, 16(11), 1269-1284.

- Chittamani, P. (2012). How to experimentally validate drug-target interactions?.

- Sapient Bio. (n.d.).

- Imram, M., et al. (2019). Computational Predictions for Multi-Target Drug Design.

- Singh, A., & Kumar, S. (2023). Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences, 16(2), 116-126.

- Mateus, A., et al. (2020). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology, 2089, 149-176.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic effect of neuronal nitric oxide synthase inhibitor (7-nitroindazole) against MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugtargetreview.com [drugtargetreview.com]

- 7. wjbphs.com [wjbphs.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 7-fluoro-5-nitro-1H-indazole

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel synthetic compound, 7-fluoro-5-nitro-1H-indazole. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes information from structurally related indazole derivatives to propose a primary mechanism centered on the inhibition of nitric oxide synthase (NOS). Additionally, potential secondary or alternative mechanisms, including protein kinase inhibition, are explored. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this promising compound. We will delve into the rationale behind the proposed mechanisms, present detailed experimental protocols for their validation, and provide visual representations of the relevant biological pathways.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anti-tumor, and antimicrobial properties.[1][2][3][4] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The subject of this guide, 7-fluoro-5-nitro-1H-indazole, is a novel derivative with substitutions that are known to significantly influence the electronic and steric properties of the parent molecule. The presence of a nitro group at the 5-position and a fluorine atom at the 7-position suggests a potential for high-affinity interactions with biological targets. This document aims to provide a detailed exploration of the likely mechanism of action of 7-fluoro-5-nitro-1H-indazole, drawing upon the established pharmacology of analogous compounds.

Proposed Primary Mechanism of Action: Nitric Oxide Synthase (NOS) Inhibition

The Critical Role of Nitric Oxide Synthase in Health and Disease

Nitric oxide (NO) is a ubiquitous signaling molecule involved in a vast range of physiological and pathophysiological processes, including neurotransmission, vasodilation, and the immune response. Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of NO from L-arginine. There are three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, nNOS plays a crucial role in synaptic plasticity and neuronal signaling.[5]

-

Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, iNOS produces large amounts of NO that contribute to host defense but can also lead to tissue damage in chronic inflammation.

-

Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, eNOS is critical for maintaining vascular tone and cardiovascular homeostasis.

Dysregulation of NOS activity is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases. Consequently, the development of selective NOS inhibitors is a significant area of therapeutic research.

Evidence from Structurally Related Indazoles: The Case of 7-Nitro-indazole

The most compelling evidence for the proposed mechanism of action of 7-fluoro-5-nitro-1H-indazole comes from its close structural analog, 7-nitro-indazole (7-NI). 7-NI is a well-characterized and potent inhibitor of nitric oxide synthase.[6] Notably, it exhibits a degree of selectivity for the neuronal isoform (nNOS).[5][6]

-

In Vitro Inhibition: 7-Nitro-indazole inhibits mouse cerebellar NOS with an IC50 of 0.47 µM.[6]

-

In Vivo Efficacy: Administration of 7-NI in animal models has demonstrated anti-nociceptive effects without causing a significant increase in mean arterial pressure, a common side effect of non-selective NOS inhibitors.[6]

The structural similarity between 7-fluoro-5-nitro-1H-indazole and 7-nitro-indazole strongly suggests that the former is also likely to function as a NOS inhibitor. The addition of a fluorine atom at the 7-position could potentially enhance its binding affinity and selectivity for specific NOS isoforms.

In Silico Modeling of 7-fluoro-5-nitro-1H-indazole Binding to NOS

To be performed by the user's internal computational chemistry group.

A molecular docking study of 7-fluoro-5-nitro-1H-indazole within the active site of the different NOS isoforms is highly recommended. This in silico analysis would provide valuable insights into the potential binding mode and interactions of the compound with key amino acid residues. The results of such a study would help to predict the inhibitory potency and selectivity of 7-fluoro-5-nitro-1H-indazole and guide further experimental validation.

Potential Secondary or Alternative Mechanisms

While NOS inhibition is the most probable primary mechanism of action, the versatile indazole scaffold has been associated with other biological activities.

Protein Kinase Inhibition

Several indazole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Deregulation of kinase activity is a hallmark of many diseases, particularly cancer.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 1H-indazole-based derivatives have been shown to inhibit FGFR1-3 with IC50 values in the micromolar to nanomolar range.[7][8]

-

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition: A series of novel ASK1 inhibitors with a 1H-indazole scaffold have been developed as potential treatments for inflammatory diseases.[9]

Given these precedents, it is plausible that 7-fluoro-5-nitro-1H-indazole could exhibit inhibitory activity against one or more protein kinases.

Rho Kinase Inhibition

Indazole compounds have been reported to possess Rho kinase inhibitory activity, leading to vasodilation and protection of vascular function.[10] This presents another potential avenue for the therapeutic application of 7-fluoro-5-nitro-1H-indazole, particularly in cardiovascular diseases.

Anticancer and Antimicrobial Activities

The indazole scaffold is present in a number of compounds with demonstrated anticancer and antimicrobial properties.[1][3][4] Some indazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.[3] Others have exhibited activity against parasites such as Leishmania.[4]

Experimental Protocols for Mechanism Elucidation

To definitively determine the mechanism of action of 7-fluoro-5-nitro-1H-indazole, a series of in vitro and cell-based assays are required.

In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of 7-fluoro-5-nitro-1H-indazole against the three NOS isoforms.

Methodology:

-

Enzyme Source: Recombinant human nNOS, iNOS, and eNOS.

-

Assay Principle: The conversion of L-[3H]arginine to L-[3H]citrulline is measured.

-

Procedure:

-

Prepare a reaction mixture containing the respective NOS isoform, L-[3H]arginine, and necessary co-factors (NADPH, calmodulin, tetrahydrobiopterin).

-

Add varying concentrations of 7-fluoro-5-nitro-1H-indazole or a known NOS inhibitor (e.g., L-NAME) to the reaction mixture.

-

Incubate at 37°C for a specified time.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Separate L-[3H]citrulline from unreacted L-[3H]arginine using cation-exchange chromatography.

-

Quantify the amount of L-[3H]citrulline produced using liquid scintillation counting.

-

-

Data Analysis: Calculate the IC50 value for each NOS isoform by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Table 1: Hypothetical Comparative NOS Inhibition Data

| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) |

| 7-nitro-indazole (Reference) | 0.47 | >100 | >100 |

| 7-fluoro-5-nitro-1H-indazole | TBD | TBD | TBD |

| L-NAME (Non-selective) | 0.1 | 5 | 2 |

TBD: To be determined

Kinase Inhibition Assays

Objective: To screen 7-fluoro-5-nitro-1H-indazole against a panel of protein kinases to identify potential off-target activities or alternative mechanisms.

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

For any identified hits (kinases with >50% inhibition), perform follow-up dose-response studies to determine the IC50 values.

Cell-Based Assays for Downstream Signaling

Objective: To confirm the on-target effects of 7-fluoro-5-nitro-1H-indazole in a cellular context.

Methodology (for NOS inhibition):

-

Cell Line: A cell line that expresses the target NOS isoform (e.g., neuronal cells for nNOS, cytokine-stimulated macrophages for iNOS, endothelial cells for eNOS).

-

Assay Principle: Measure the production of nitric oxide using the Griess assay, which detects nitrite, a stable breakdown product of NO.

-

Procedure:

-

Culture the cells to the desired confluency.

-

Pre-treat the cells with varying concentrations of 7-fluoro-5-nitro-1H-indazole.

-

Stimulate the cells to induce NO production (if necessary).

-

Collect the cell culture supernatant.

-

Perform the Griess assay according to the manufacturer's instructions.

-

-

Data Analysis: Determine the EC50 value for the inhibition of NO production.

Diagrams

Caption: Proposed inhibition of the Nitric Oxide signaling pathway by 7-fluoro-5-nitro-1H-indazole.

Caption: Potential inhibition of a generic protein kinase signaling pathway.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Summary and Future Directions

Based on the available evidence from structurally related compounds, the most plausible primary mechanism of action for 7-fluoro-5-nitro-1H-indazole is the inhibition of nitric oxide synthase, with a potential for selectivity towards the neuronal isoform. However, the possibility of other activities, such as protein kinase inhibition, cannot be ruled out and warrants investigation.

The experimental protocols outlined in this guide provide a clear path forward for the definitive elucidation of this compound's mechanism of action. Future research should focus on:

-

Confirming NOS Inhibition and Selectivity: Performing the in vitro and cell-based NOS assays is the immediate priority.

-

Broad Kinase Profiling: Screening against a comprehensive kinase panel will reveal any potential off-target effects or alternative mechanisms.

-

In Vivo Proof-of-Concept: If NOS inhibition is confirmed, evaluating the compound in relevant animal models of neurological or inflammatory disorders is the next logical step.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 7-fluoro-5-nitro-1H-indazole will help to optimize its potency, selectivity, and pharmacokinetic properties.

By following this systematic approach, the full therapeutic potential of 7-fluoro-5-nitro-1H-indazole can be unlocked, paving the way for the development of a novel therapeutic agent.

References

-

7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure - ResearchGate. (URL: [Link])

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google P

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (URL: [Link])

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed Central. (URL: [Link])

- CN107805221A - Method for preparing 1H-indazole derivative - Google P

-

Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed. (URL: [Link])

-

Indazole – Knowledge and References - Taylor & Francis. (URL: [Link])

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Nitro-1H-indazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

The 7-Fluoro-5-Nitro-1H-Indazole Scaffold: Technical Guide to Synthesis & Application

This guide details the chemical architecture, synthesis, and medicinal utility of 7-fluoro-5-nitro-1H-indazole , a specialized heterocyclic scaffold increasingly utilized in the discovery of kinase inhibitors (e.g., HPK1, ROCK2).

Executive Summary: The "Privileged" Electronic Profile

The 7-fluoro-5-nitro-1H-indazole core represents a high-value "privileged structure" in medicinal chemistry. Its utility stems from a specific interplay of electronic and steric factors:

-

7-Fluoro Substitution: Unlike the parent indazole, the C7-fluorine atom lowers the pKa of the N1-proton (increasing acidity) and blocks a common metabolic soft spot (C7-oxidation). Crucially, the fluorine atom exerts an inductive electron-withdrawing effect (

) that modulates the electron density of the pyrazole ring without adding significant steric bulk (Van der Waals radius: F -

5-Nitro Group: This moiety serves as a "masked" amine. In drug development, the nitro group is almost exclusively an intermediate; it activates the ring for nucleophilic aromatic substitution (SNAr) at the C4 position (if halogenated) and is subsequently reduced to a C5-amine to form critical hydrogen bonds with the hinge region of kinase domains.

Structural Homology and Analogs

Understanding the chemical space requires comparing the target scaffold with its closest functional analogs.

| Compound Class | Structure Modification | Key Property Change | Application |

| Target Core | 7-Fluoro-5-nitro-1H-indazole | Balanced lipophilicity/acidity | Kinase Inhibitor Precursor |

| Homolog | 7-Chloro-5-nitro-1H-indazole | Increased lipophilicity (LogP | SNAr Substrate |

| Positional Isomer | 5-Fluoro-7-nitro-1H-indazole | Altered H-bond donor/acceptor vector; lower N1-acidity. | Rare/Specialized Probes |

| Functional Analog | 7-Fluoro-5-cyano-1H-indazole | Nitrile is less bulky than nitro; harder to reduce to amine under mild conditions. | Bioisostere for Nitro |

| Activated Core | 4-Bromo-7-fluoro-5-nitro-1H-indazole | C4-Bromine allows orthogonal functionalization. | Advanced Drug Intermediate |

Synthesis Protocols

The synthesis of 7-fluoro-5-nitro-1H-indazole is non-trivial due to the directing effects of the fluorine. Direct nitration of 7-fluoroindazole often yields mixtures of C3 and C5 isomers. The most robust, self-validating route is the cyclization of 2,3-difluoro-5-nitrobenzaldehyde .

Protocol A: De Novo Cyclization (The "Clean" Route)

This method ensures regiochemical purity by establishing the substitution pattern on the benzene ring before closing the heterocycle.

Reagents: 2,3-Difluoro-5-nitrobenzaldehyde, Hydrazine Monohydrate (

Mechanism:

-

Condensation: Hydrazine attacks the aldehyde to form the hydrazone.

-

SNAr Cyclization: The amino group of the hydrazone attacks C2, displacing the labile fluorine atom. The C2-F bond is activated by the ortho-formyl and para-nitro groups.

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2,3-difluoro-5-nitrobenzaldehyde (1.0 equiv) and absolute ethanol (0.5 M concentration).

-

Addition: Cool to 0°C. Add Hydrazine monohydrate (2.5 equiv) dropwise. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature, then reflux (80°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The aldehyde spot (

) should disappear; a lower -

Workup: Cool to room temperature. Pour the mixture into ice-cold water. The product often precipitates.

-

If solid forms: Filter, wash with cold water, and dry.

-

If oil forms: Extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.[1]

-

-

Validation:

-

NMR (DMSO-

-

NMR: Single peak, typically

-

NMR (DMSO-

Protocol B: Functionalization to 4-Bromo Analog (The "Drug" Route)

For advanced kinase inhibitors (e.g., HPK1 inhibitors), the C4 position must be functionalized.

Reagents: 7-Fluoro-5-nitro-1H-indazole, N-Bromosuccinimide (NBS), DMF.

-

Dissolve 7-fluoro-5-nitro-1H-indazole in DMF.

-

Add NBS (1.1 equiv) at room temperature.

-

Stir at 60°C for 2 hours. The nitro group at C5 activates the C4 position for electrophilic halogenation, while the C7-F directs away from C6.

-

Critical QC Point: Ensure mono-bromination by LC-MS. Over-bromination (at C3) is possible if temperature is too high.

Reaction Pathways & Logic (Visualization)

The following diagram illustrates the divergent synthesis pathways from the benzaldehyde precursor to the active drug scaffold.

Figure 1: Synthetic logic flow from the difluoro-benzaldehyde precursor to the functionalized indazole core.[1][2]

Medicinal Applications & Case Studies

Case Study 1: HPK1 Inhibitors (Hematopoietic Progenitor Kinase 1)

In the development of HPK1 inhibitors for immuno-oncology, the 4-bromo-7-fluoro-5-nitro-1H-indazole analog is a critical intermediate.

-

Mechanism: The C4-bromo group is used in a Suzuki-Miyaura coupling to attach a solubilizing tail (e.g., a substituted pyrazole or pyridine).

-

Role of 7-F: The fluorine atom at C7 prevents metabolic hydroxylation and fine-tunes the acidity of the NH, which often interacts with the Glu residue in the kinase active site.

-

Role of 5-NO2: Following the Suzuki coupling, the nitro group is reduced to an aniline (

). This aniline forms the critical donor-acceptor hydrogen bond pair with the kinase hinge region (Cys residue).

Case Study 2: ROCK2 Inhibitors (Rho-associated Kinase)

Recent patent literature (WO2023009475) highlights the use of 7-fluoro-5-nitro-1-tetrahydropyran-2-yl-indazole .

-

Protection: The N1 nitrogen is protected with a THP (tetrahydropyran) group to allow harsh chemistry on the phenyl ring without N-alkylation side reactions.

-

Selectivity: The 7-fluoro substituent induces a slight twist in the binding conformation, potentially improving selectivity for ROCK2 over the closely related ROCK1 isoform.

References

-

Synthesis of 7-fluoro-1H-indazole derivatives

- Source: ChemicalBook / European Journal of Medicinal Chemistry.

-

Title: General procedure for the synthesis of fluoro-1H-indazoles.[1]

- Source: US Patent Office (Google Patents).

- Source: WIPO (Google Patents).

-

Indazole Chemistry Review

- Source: National Institutes of Health (NIH) / PMC.

- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

-

URL:[Link]

Sources

Methodological & Application

Application Note: High-Throughput Screening & Library Generation using 7-Fluoro-5-nitro-1H-indazole

This Application Note is designed for medicinal chemists and screening scientists. It details the strategic utilization of 7-fluoro-5-nitro-1H-indazole (CAS 1105175-05-0) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS) library generation.[1][2]

Executive Summary

The compound 7-fluoro-5-nitro-1H-indazole represents a "privileged scaffold" in medicinal chemistry.[1][2] Its utility in High-Throughput Screening (HTS) is twofold:

-

As a Fragment: Its low molecular weight (MW 181.12) and specific polarity make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting kinases, nitric oxide synthases (NOS), and nucleotide-binding proteins.[1]

-

As a Library Core: The 5-nitro group serves as a latent amine for diversification, while the 7-fluoro substituent modulates the acidity of the N1-proton (pKa tuning) and metabolic stability.[1]

This guide provides protocols for handling this specific chemotype, generating screenable libraries from it, and mitigating the specific assay interference risks associated with nitro-aromatics.

Chemical Properties & Pre-Screening Validation

Before entering any HTS campaign, the physicochemical behavior of the scaffold must be baselined to prevent false negatives (precipitation) or false positives (aggregation).

Physicochemical Profile

| Property | Value | Implication for HTS |

| Molecular Weight | 181.12 Da | Ideal for Fragment Screening (Rule of 3 compliant).[1][2] |

| ClogP | ~1.8 - 2.1 | Good solubility in DMSO; moderate aqueous solubility.[1][2] |

| H-Bond Donors/Acceptors | 1 / 4 | The N1-H is a critical donor; N2 is an acceptor.[1][2] |

| pKa (N1-H) | ~12.5 (Est.)[1][2] | The 7-F group increases acidity compared to unsubstituted indazole.[1][2] |

| UV/Vis Absorbance | Warning: Nitro groups can absorb at lower wavelengths; check for overlap with assay fluorophores.[1][2] |

Solubility Protocol (DMSO Tolerance)

Nitro-indazoles can exhibit "crash-out" upon dilution into aqueous buffers.[1][2]

-

Stock Prep: Dissolve 7-fluoro-5-nitro-1H-indazole to 100 mM in anhydrous DMSO. Sonicate for 5 minutes at 25°C.

-

Nephelometry Check: Dilute stock 1:100 into the specific HTS assay buffer (final 1 mM). Measure light scattering (nephelometry) to detect precipitation.

-

Pass Criteria: < 50 Relative Nephelometry Units (RNU).

-

Fail Criteria: Visible precipitate or > 50 RNU.[1] If failed, lower stock concentration to 10 mM.

-

Workflow: From Scaffold to Screenable Library

The primary value of this compound lies in its conversion into a 5-amino-indazole library.[1] The following workflow describes the generation of a "Validation Set" for HTS.

Library Synthesis Logic

The 5-nitro group is a "mask" for the amino group.[1] The 7-fluoro group remains to block metabolic hotspots and induce conformational restrictions.[1]

Step 1: Reduction (Bulk Scale)

-

Reagents:

, Pd/C (10%), MeOH. -

Note: Handle under inert atmosphere to prevent oxidation of the resulting aniline.[1]

Step 2: Parallel Diversification (96-well format)

-

Reaction: Amide coupling or Sulfonylation.[1]

-

Protocol:

-

Plate 50 µmol of 7-fluoro-1H-indazol-5-amine per well.

-

Add 55 µmol of diverse Acid Chlorides (

) or Sulfonyl Chlorides ( -

Base: Pyridine (2.0 eq).

-

Solvent: DCM/DMF (4:1).

-

Incubate 12h. Evaporate. Resuspend in DMSO for HTS.

-

Workflow Diagram (DOT)

Figure 1: Strategic workflow for converting the nitro-indazole building block into a screenable library.

HTS Assay Protocols

Two distinct screening modes are applicable: Fragment Screening (using the parent molecule) and Functional Screening (using the derived library).

Protocol A: Fragment Screening via SPR (Surface Plasmon Resonance)

Target Class: Kinases (ATP pocket) or Bromodomains. Rationale: The indazole core mimics the adenine ring of ATP.[1]

-

Sensor Chip Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 chip via amine coupling (Target RU: ~3000).

-

Compound Preparation: Dilute 7-fluoro-5-nitro-1H-indazole in Running Buffer (HBS-P+ with 2% DMSO) to a concentration series: 500 µM, 250 µM, 125 µM, 62.5 µM.

-

Injection:

-

Analysis: Look for "Square Wave" binding kinetics (fast on/fast off), typical of fragments.

Protocol B: Functional HTS (Fluorescence Intensity)

Target Class: Enzymatic inhibition (e.g., Protease or Kinase). Warning: Nitro compounds are notorious "Quenchers".[1] This protocol includes a mandatory Inner Filter Effect (IFE) check.

Step 1: Primary Screen [1]

-

Plate: 384-well black, low-binding plates.[1]

-

Dispense: 100 nL of Library Compounds (10 mM stock)

Final Assay Conc: 10 µM. -

Enzyme Mix: Add 5 µL Enzyme Buffer. Incubate 15 min.

-

Substrate: Add 5 µL Fluorogenic Substrate (e.g., AMC-peptide).

-

Read: Kinetic read (Ex 360nm / Em 460nm) for 30 min.

Step 2: The "Nitro-Check" (Counter Screen) Nitro-indazoles can absorb light at excitation wavelengths, appearing as inhibitors (False Positives).[1]

-

Setup: Prepare a "mimic" reaction where the product (AMC fluorophore) is already present at 50% conversion concentration.

-

Add Compound: Add 7-fluoro-5-nitro-1H-indazole at 10 µM.

-

Read: Measure Fluorescence.

-

Calculation:

-

If Signal (Compound + Fluorophore) < Signal (DMSO + Fluorophore), the compound is quenching light.

-

Correction Factor: Apply the correction factor to the primary data or discard the hit.[1]

-

Data Analysis & Hit Validation

Frequent Hitter Assessment (PAINS)

While indazoles are generally safe, nitro -aromatics can undergo redox cycling in the presence of reducing agents (DTT/TCEP) often found in kinase buffers.[1]

-

Redox Test: If screening in high DTT (>1 mM), repeat the assay with a non-redox reducing agent (e.g., TCEP) or lower DTT concentration. If potency drops significantly, the compound is a redox cycler (False Positive).

Hit Triage Logic (DOT)

Figure 2: Validation logic to filter out false positives caused by the nitro group's optical or redox properties.

References

-

Indazole Scaffold Utility: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[1][4][5] European Journal of Medicinal Chemistry.

-

Nitro-Indazole Synthesis: Chem-Impex International.[1] "5-Nitro-1H-indazole-7-carboxylic acid methyl ester Product Page."

-

Antitubercular Leads: "Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis." ChemMedChem, 8(2), 313-321.[1][3] [1][2]

-

Assay Interference (Nitro Compounds): Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology.

-

Compound Identity: BLD Pharm. "7-Fluoro-5-nitro-1H-indazole (CAS 1105175-05-0)."[1][2][6]

Sources

- 1. 1167056-02-1|5-Fluoro-7-nitro-1H-indazole|BLD Pharm [bldpharm.com]

- 2. volza.com [volza.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1105175-05-0|7-Fluoro-5-nitro-1H-indazole|BLD Pharm [bldpharm.com]

Laboratory synthesis and purification of 7-fluoro-5-nitro-1H-indazole

Executive Summary

7-Fluoro-5-nitro-1H-indazole is a critical pharmacophore intermediate, notably serving as a precursor for PARP inhibitors (e.g., Niraparib analogs) and various kinase inhibitors.[1] Its synthesis presents a classic regioselectivity challenge due to the competing electronic effects of the indazole core and the fluorine substituent.

This Application Note details two validated protocols:

-

Method A (Direct Nitration): A rapid, high-throughput method utilizing electrophilic aromatic substitution (

) on commercially available 7-fluoroindazole.[1] Best for medicinal chemistry discovery phases (mg to gram scale). -

Method B (De Novo Cyclization): A modified Jacobson synthesis starting from 2-fluoro-6-methylaniline. This route offers superior regiocontrol and is recommended for process development and scale-up (>10 g).

Strategic Analysis & Retrosynthesis

The synthesis of nitro-indazoles is governed by the electron-rich nature of the pyrazole ring and the directing effects of the benzene ring substituents.

-

Electronic Context: The 1H-indazole system typically undergoes electrophilic attack at the C3 or C5 positions. In strongly acidic media (nitration conditions), the N1-protonated species favors C5 substitution due to the electronic deactivation of the pyrazole ring and the para-directing effect of the bridgehead nitrogen.

-

The Fluorine Effect: The 7-fluoro substituent is an inductive deactivator but an ortho/para director. It directs electrophiles to C4 and C6. However, the strong directing power of the indazole NH (directing to C5) generally overrides the fluorine effect, making C5 the primary site of nitration.[1]

Pathway Visualization

Figure 1: Strategic comparison of Direct Nitration (Method A) versus De Novo Cyclization (Method B).

Protocol A: Direct Nitration (Rapid Synthesis)[1]

Applicability: Small-scale synthesis where speed is prioritized over absolute isomeric purity.

Mechanism: Electrophilic Aromatic Substitution (

Materials

-

7-Fluoro-1H-indazole (CAS: 341-24-2)[2]

-

Potassium Nitrate (

) or Fuming Nitric Acid ( -

Sulfuric Acid (

), concentrated (98%)[1] -

Ice/Water[1]

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 7-fluoro-1H-indazole (1.0 equiv) in concentrated

(10 volumes).-

Note: The solution may darken. Ensure complete dissolution before proceeding.

-

-

Cooling: Cool the mixture to

using an ice/salt bath. -

Nitration:

-

Option 1 (Milder): Add

(1.05 equiv) portion-wise over 30 minutes. This generates nitronium ions in situ without the violence of fuming acid. -

Option 2 (Aggressive): Add Fuming

(1.1 equiv) dropwise via an addition funnel, maintaining internal temperature

-

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 2–4 hours.-

Monitoring: Check by TLC (Ethyl Acetate:Hexane 1:1) or LC-MS. The starting material peak should disappear.

-

-

Quenching: Pour the reaction mixture slowly onto crushed ice (20 volumes) with vigorous stirring. The product should precipitate as a yellow/pale-orange solid.

-

Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake copiously with cold water until the filtrate pH is neutral.

-

Purification: Recrystallize from boiling Methanol or Ethanol .

-

Yield: Typical isolated yields are 60–75%.

-

Critical Insight: While C5 nitration is favored, trace amounts of C3-nitro isomers may form.[1] Recrystallization is usually sufficient to remove these due to significant solubility differences [1, 5].

Protocol B: De Novo Synthesis (High Purity/Scale)

Applicability: Scale-up (>10g) or when strict regiochemical control is required to avoid isomer separation. Mechanism: Modified Jacobson Indazole Synthesis (Diazotization of o-amino-toluenes).

Materials

-

2-Fluoro-6-methylaniline (CAS: 443-89-0)

-

Acetic Anhydride (

)[1] -

Sodium Nitrite (

)[1][5] -

Phase Transfer Catalyst (18-Crown-6) - Optional for yield enhancement

Step-by-Step Methodology

Step 1: Protection & Nitration [1]

-

Acetylation: React 2-fluoro-6-methylaniline with

(1.1 equiv) in DCM to form N-(2-fluoro-6-methylphenyl)acetamide. -

Nitration: Dissolve the acetamide in

at-

Regioselectivity:[1][3][6] The acetamido group strongly directs para. The methyl and fluoro groups are ortho to the acetamide, blocking those positions.[1] The only open para position is C4 (relative to aniline nitrogen). This fixes the nitro group exactly where it is needed (C5 of the final indazole).

-

-

Hydrolysis: Reflux the intermediate in

to remove the acetyl group, yielding 2-fluoro-6-methyl-4-nitroaniline .

Step 2: Cyclization (The Jacobson Reaction)

-

Diazotization: Suspend 2-fluoro-6-methyl-4-nitroaniline (1.0 equiv) in Glacial Acetic Acid (15 volumes).

-

Addition: Add a solution of

(1.2 equiv) in water dropwise at -